2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate is a chemical compound with the molecular formula C14H11NO7S and a molecular weight of 337.3 g/mol . It is known for its unique chemical structure, which includes a nitro group, a hydroxy group, and a methoxy group attached to a benzene ring, along with a benzenesulfonate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate involves several steps. One common synthetic route includes the nitration of m-anisaldehyde followed by sulfonation. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration and sulfonation of the benzene ring . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate can be compared with similar compounds such as:
2-Hydroxy-3-methoxybenzaldehyde: Lacks the nitro and sulfonate groups, resulting in different chemical properties and applications.
3-Methoxysalicylaldehyde: Similar structure but without the nitro group, leading to different reactivity and uses.
4-Hydroxymelatonin: A metabolite of melatonin with different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H13NO8S |
---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
benzenesulfonic acid;2-hydroxy-3-methoxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C8H7NO5.C6H6O3S/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;7-10(8,9)6-4-2-1-3-5-6/h2-4,11H,1H3;1-5H,(H,7,8,9) |
InChI Key |
OKKJXQCMGYOARE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.